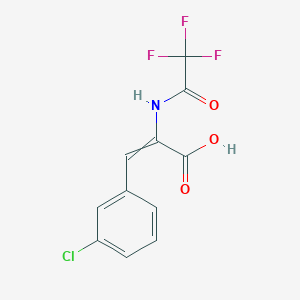
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid is an organic compound that features both chlorophenyl and trifluoroacetamido functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2,2,2-trifluoroacetamide.
Condensation Reaction: The aldehyde group of 3-chlorobenzaldehyde reacts with the amide group of 2,2,2-trifluoroacetamide under basic conditions to form an intermediate.
Dehydration: The intermediate undergoes dehydration to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may involve:
Catalysts: Use of specific catalysts to increase the reaction rate and yield.
Optimized Conditions: Control of temperature, pressure, and pH to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)but-2-enoic acid: Similar structure with an additional carbon in the chain.
Uniqueness
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid is unique due to the presence of both chlorophenyl and trifluoroacetamido groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
143073-45-4 |
|---|---|
Fórmula molecular |
C11H7ClF3NO3 |
Peso molecular |
293.62 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C11H7ClF3NO3/c12-7-3-1-2-6(4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-5H,(H,16,19)(H,17,18) |
Clave InChI |
JBDIENTUOWFODM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=C(C(=O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
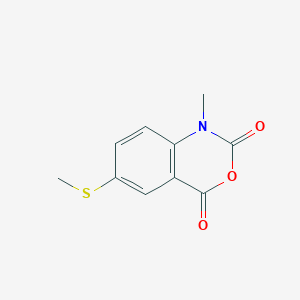
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)

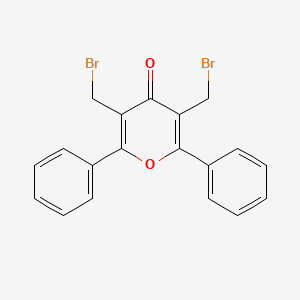
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
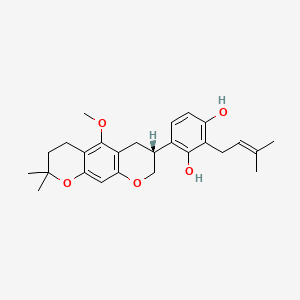
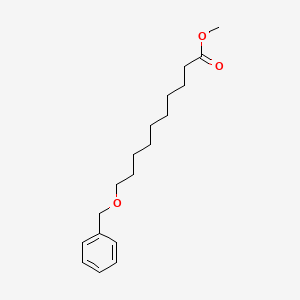
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
